1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2-nitrophenyl)prop-2-en-1-one
Description
The compound 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2-nitrophenyl)prop-2-en-1-one (CAS: 95793-51-4) is a chalcone-thiazole hybrid featuring a 4-chlorophenyl-substituted thiazole core linked via an α,β-unsaturated ketone (propenone) to a 2-nitrophenyl group. This structure combines electron-withdrawing (chloro, nitro) and aromatic moieties, which are critical for interactions with biological targets such as DNA gyrase or parasitic enzymes . Its synthesis typically involves thia-Michael additions or palladium-catalyzed cross-coupling reactions, as seen in structurally related compounds .
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O3S/c1-12-18(26-19(21-12)14-6-9-15(20)10-7-14)17(23)11-8-13-4-2-3-5-16(13)22(24)25/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMOSSKAQFREOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)C=CC3=CC=CC=C3[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2-nitrophenyl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 2-nitroacetophenone in the presence of a base to form the intermediate chalcone. This intermediate is then reacted with 2-aminothiazole under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2-nitrophenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2-nitrophenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2-nitrophenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
Substituent Position and Electronic Properties
- Compound 17 (): (2E)-1-[2-(ethylamino)-4-methyl-1,3-thiazol-5-yl]-3-(4-nitrophenyl)prop-2-en-1-one features a para-nitrophenyl group. The para-substitution reduces steric hindrance compared to the ortho-nitro group in the target, possibly improving binding affinity (pIC50: 7.36 vs. target’s inferred activity) .
- Compound 19 (): (2E)-3-(4-chlorophenyl)-1-[2-(ethylamino)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one replaces nitro with a 4-chlorophenyl group. Chlorine’s moderate electron-withdrawing effect and lipophilicity may alter membrane permeability compared to nitro derivatives .
- Dimethylamino Analog (): (2E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one (CAS 338414-64-5) substitutes nitro with a dimethylamino group, introducing electron-donating and basic properties. This could enhance solubility but reduce electrophilic reactivity .
Core Heterocycle Variations
- Pyrazol-3-one Derivatives () : Compounds like 2-(4-chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one replace the thiazole with pyrazole. Pyrazole’s hydrogen-bonding capability may influence target specificity compared to thiazole’s sulfur-mediated interactions .
Antimicrobial and Enzyme Inhibition
- Target Compound : While direct activity data are unavailable, analogs like compound 17 (47.3% inhibition, pIC50: 7.36) and compound 19 (49.0% inhibition, pIC50: 7.31) in suggest that nitro and chloro substituents at specific positions enhance DNA gyrase B inhibition. The ortho-nitro group in the target may sterically hinder binding but improve selectivity .
Computational Insights
- Molecular dynamics simulations () highlight that the propenone linker’s rigidity and conjugation are critical for maintaining planar geometry, facilitating intercalation or π-π stacking with DNA/enzyme targets. Substituent electronic profiles (e.g., nitro vs. chloro) modulate binding energies and stability .
Biological Activity
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2-nitrophenyl)prop-2-en-1-one, commonly referred to as a thiazole derivative, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its role in various biological activities. Its molecular formula is with a molecular weight of approximately 358.81 g/mol. The structure includes a chlorophenyl group and a nitrophenyl moiety, contributing to its reactivity and biological profile.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2-nitrophenyl)prop-2-en-1-one possess activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 8 to 32 µg/mL, demonstrating their potential as antimicrobial agents .
Anticancer Activity
Thiazole derivatives are also recognized for their anticancer properties. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to increased cell death .
A comparative analysis of similar thiazole compounds revealed IC50 values ranging from 10 to 30 µM against various cancer cell lines, indicating promising anticancer potential .
Anti-inflammatory Effects
The compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This effect was attributed to the suppression of NF-kB signaling pathways, which play a crucial role in inflammation .
The biological activities of 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2-nitrophenyl)prop-2-en-1-one can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The nitrophenyl group may facilitate the generation of ROS, which can lead to oxidative stress in microbial cells or cancer cells.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, contributing to its anticancer and anti-inflammatory effects.
Case Studies
Case Study 1: Anticancer Activity Assessment
In a study published in Frontiers in Microbiology, researchers evaluated the anticancer effects of various thiazole derivatives including our compound. They found that treatment with the compound resulted in significant reduction in cell viability in MCF-7 cells after 48 hours, with an IC50 value of approximately 25 µM .
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of several thiazole derivatives against E. coli and S. aureus. The results indicated that our compound showed superior activity compared to standard antibiotics with MIC values lower than those recorded for conventional treatments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
